Methyl (+/-)-6,8-Dihydroxyoctanoate-d5
Description
Methyl (±)-6,8-Dihydroxyoctanoate-d5 is a deuterated methyl ester derivative of 6,8-Dihydroxyoctanoic acid (CAS 74903-53-0), a compound characterized by two hydroxyl groups and a carboxylic acid moiety on an eight-carbon chain . The deuterated form replaces five hydrogen atoms with deuterium, a stable isotope, enhancing its utility in isotopic labeling studies, metabolic pathway tracing, and analytical method development (e.g., as an internal standard in mass spectrometry).
Properties
Molecular Formula |
C9H18O4 |
|---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
methyl 5,5,6,7,7-pentadeuterio-6,8-dihydroxyoctanoate |
InChI |
InChI=1S/C9H18O4/c1-13-9(12)5-3-2-4-8(11)6-7-10/h8,10-11H,2-7H2,1H3/i4D2,6D2,8D |
InChI Key |
CRUBJJQTENRFEL-WJDAMSDJSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCC(=O)OC)C([2H])(C([2H])([2H])CO)O |
Canonical SMILES |
COC(=O)CCCCC(CCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 typically involves the esterification of 6,8-Dihydroxyoctanoic acid with methanol-d4 in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield 6,8-Dioxooctanoate.
Reduction: Reduction of the ester group can produce 6,8-Dihydroxyoctanol.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 is used in a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry for the study of metabolic pathways and reaction mechanisms.
Biology: The compound is used in tracer studies to investigate biological processes involving fatty acids.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is used in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. The deuterium atoms provide a distinct mass difference that allows for precise tracking and analysis using mass spectrometry. This helps in elucidating the molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
6,8-Dihydroxyoctanoic Acid (Parent Acid)
- Molecular Formula : C₈H₁₆O₄ .
- Molecular Weight : 176.2 g/mol .
- Key Differences: The parent acid exhibits higher polarity due to the free carboxylic acid group, leading to greater solubility in polar solvents (e.g., water, methanol) compared to its methyl ester derivatives. Applications: Primarily used in analytical chemistry as a reference standard or impurity marker in thioctic acid synthesis .
Methyl 6,8-Dihydroxyoctanoate (Non-Deuterated Form)
- Molecular Formula : C₉H₁₈O₄ (estimated by replacing the carboxylic acid -OH with -OCH₃).
- Molecular Weight : ~190 g/mol.
- Boiling Point: Estimated to be lower than the parent acid due to diminished hydrogen bonding.
Methyl Salicylate
- Molecular Formula : C₈H₈O₃ .

- Molecular Weight : 152.15 g/mol .
- Key Differences: Aromatic vs. Aliphatic Structure: Methyl salicylate contains a phenolic hydroxyl group, whereas Methyl 6,8-Dihydroxyoctanoate-d5 is aliphatic. Applications: Methyl salicylate is widely used in fragrances and topical analgesics, whereas the deuterated ester is niche, primarily serving isotopic labeling in research .
Isotopic Analogues: Deuterated vs. Non-Deuterated Forms
| Property | Methyl 6,8-Dihydroxyoctanoate | Methyl 6,8-Dihydroxyoctanoate-d5 |
|---|---|---|
| Molecular Weight | ~190 g/mol | ~195 g/mol (+5 Da from deuterium) |
| Stability | Standard | Enhanced kinetic isotope effects |
| Analytical Utility | Limited to non-tracer studies | Ideal for MS/SRM due to distinct isotopic signatures |
- Deuterium Effects :
Physicochemical Properties of Methyl Esters (General Trends)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

